![molecular formula C16H19NO4 B14399019 4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine CAS No. 89462-57-7](/img/structure/B14399019.png)
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine is a synthetic compound that features a unique structure combining a trimethoxyphenyl group with an oxazocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine typically involves the alkylation of secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate . The reaction conditions often include stirring and dissolving the reactants in a suitable solvent, followed by heating and refluxing to facilitate the reaction. For instance, a common method involves dissolving acrylonitrile, aniline, methanol, and sodium methoxide in a flask, followed by the addition of 3,4,5-trimethoxybenzaldehyde at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also incorporate steps to minimize waste and improve safety, such as the use of closed systems and real-time monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat to initiate free radical formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine involves its interaction with various molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase, thereby interfering with folic acid synthesis and nucleic acid biosynthesis . This inhibition can prevent the growth of bacteria and other microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mescaline: A naturally occurring psychedelic compound with a similar trimethoxyphenyl group.
Trimethoprim: An antibiotic that also contains a trimethoxyphenyl group and inhibits dihydrofolate reductase.
3,4,5-Trimethoxyamphetamine: A psychoactive compound with structural similarities.
Uniqueness
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine is unique due to its combination of the trimethoxyphenyl group with an oxazocine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of bioactivities not seen in other similar compounds .
Eigenschaften
CAS-Nummer |
89462-57-7 |
|---|---|
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-oxazocine |
InChI |
InChI=1S/C16H19NO4/c1-18-14-10-13(11-15(19-2)16(14)20-3)12-17-6-4-5-8-21-9-7-17/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
GEPMTOQVLPGMLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C=CC=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


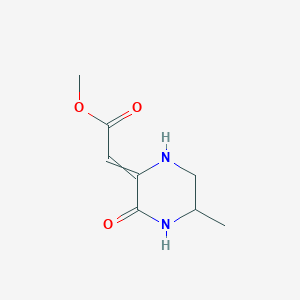
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
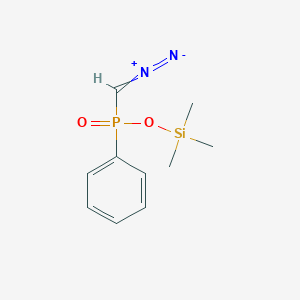

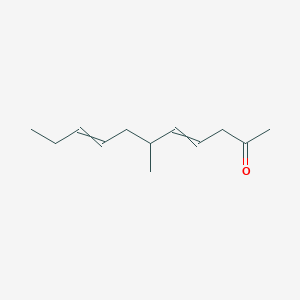
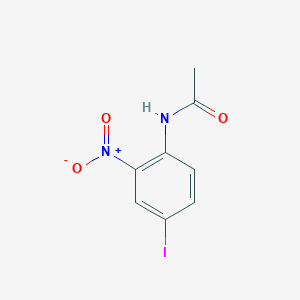
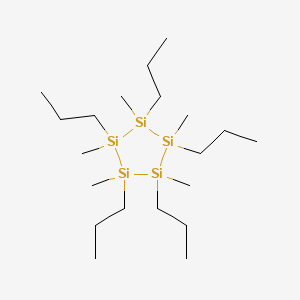
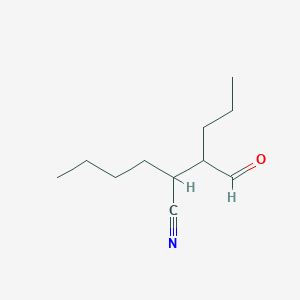


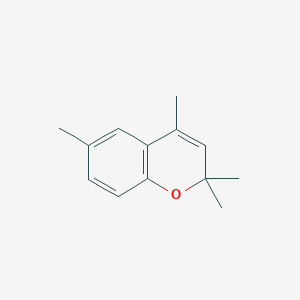
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)

![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
